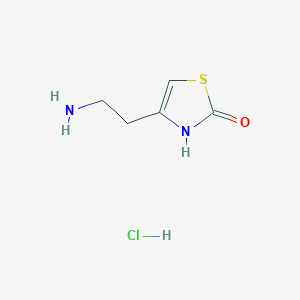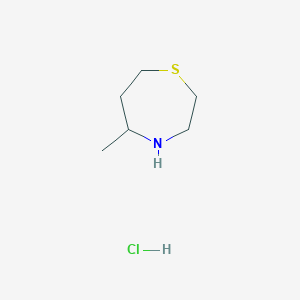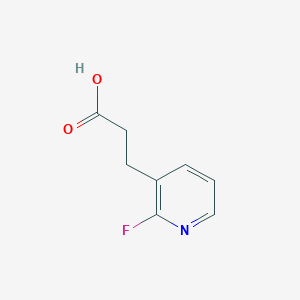
4-fluoro-1H-indole-5-carbaldehyde
Overview
Description
4-Fluoro-1H-indole-5-carbaldehyde is a chemical compound with the molecular formula C9H6FNO . It is used as a reactant in the preparation of various derivatives .
Molecular Structure Analysis
The molecular structure of this compound consists of a fluorine atom attached to the 4th position of an indole ring, with a carbaldehyde group at the 5th position . Unfortunately, the specific molecular structure analysis is not available in the retrieved data.Physical and Chemical Properties Analysis
This compound has a molecular weight of 163.15 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a topological polar surface area of 32.9 Ų and a complexity of 185 . It is a powder at room temperature .Scientific Research Applications
Fluorescent Sensing
A study by Wan et al. (2014) describes the use of an indole-based receptor as a selective turn-on fluorescent sensor for hydrogen sulfate ions. This receptor was created through a Schiff-base reaction involving 1H-indole-3-carbaldehyde, showcasing the potential of indole derivatives like 4-fluoro-1H-indole-5-carbaldehyde in fluorescent sensing applications (Wan et al., 2014).
Synthesis of Fluorinated Compounds
Surmont et al. (2009) developed a method for preparing various 3-fluorinated pyrroles, starting from compounds like 2-aryl-5-(bromomethyl)-1-pyrrolines. This process involves an electrophilic alpha,alpha-difluorination, a method that could be applicable for synthesizing derivatives of this compound (Surmont et al., 2009).
Gold-Catalyzed Cycloisomerizations
Kothandaraman et al. (2011) reported on the gold(I)-catalyzed cycloisomerization of certain compounds to produce 1H-indole-2-carbaldehydes. This method indicates the potential for gold-catalyzed reactions in modifying or synthesizing compounds related to this compound (Kothandaraman et al., 2011).
Catalytic Activities in Synthesis
Rao et al. (2019) explored the use of nickel ferrite nanoparticles in synthesizing derivatives of 5-fluoro-1H-indol-1-yl, a process potentially relevant to the synthesis and manipulation of this compound (Rao et al., 2019).
Applications in Organic Chemistry
Madan (2020) discussed the wide variety of applications of indole-3-carbaldehyde in organic chemistry, including its use as a versatile synthon. This study underscores the relevance of compounds like this compound in the field of organic synthesis (Madan, 2020).
Safety and Hazards
The safety information available indicates that 4-fluoro-1H-indole-5-carbaldehyde may be harmful if swallowed and may cause eye irritation . It may also cause skin irritation and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 4-fluoro-1h-indole-5-carbaldehyde, have been found to bind with high affinity to multiple receptors . This suggests that this compound may also interact with various biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that results in these biological effects.
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their diverse biological activities . Therefore, it can be inferred that this compound may also influence various biochemical pathways, leading to downstream effects related to its biological activities.
Result of Action
Given the diverse biological activities of indole derivatives , it can be inferred that the action of this compound may result in a variety of molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
4-fluoro-1H-indole-5-carbaldehyde is known to participate in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to bind with cytochrome P450 enzymes, which are involved in the metabolism of many endogenous and exogenous compounds. This binding can lead to either inhibition or activation of the enzyme, depending on the specific context of the reaction. Additionally, this compound can interact with proteins involved in cell signaling pathways, such as kinases and phosphatases, modulating their activity and thereby affecting downstream signaling events .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating pro-apoptotic signaling pathways and inhibiting anti-apoptotic pathways. This compound also affects gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation, differentiation, and survival .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, this compound can activate or inhibit signaling pathways by binding to receptors and modulating their activity. These interactions can lead to changes in gene expression, enzyme activity, and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression, enzyme activity, and cell signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as anti-inflammatory and anticancer activities. At high doses, it can cause toxic or adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where a certain dosage is required to achieve the desired biological activity, while exceeding this threshold can lead to toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The metabolic pathways of this compound are complex and can vary depending on the specific biological context .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound can influence its biological activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological activity .
Properties
IUPAC Name |
4-fluoro-1H-indole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-9-6(5-12)1-2-8-7(9)3-4-11-8/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KREBWWXPGNBYRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C(=C1C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(2-Chloroethoxy)phenyl]amine hydrochloride](/img/structure/B1450285.png)
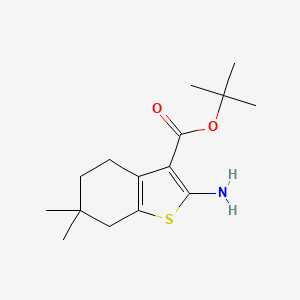

![7-Amino-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride](/img/structure/B1450289.png)
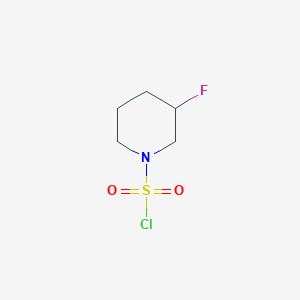
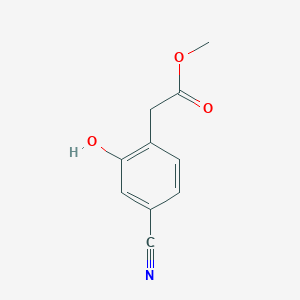

![6-(bromomethyl)-3-phenyl-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazole](/img/structure/B1450299.png)
![3-(4-Fluoro-phenyl)-6a-pyrrolidin-1-yl-3a,4,6,6a-tetrahydro-pyrrolo[3,4-d]isoxazole-5-carboxylic acid tert-butyl ester](/img/structure/B1450301.png)
